molecular formula C11H11NO2 B13128277 (5-Methoxyisoquinolin-1-yl)methanol

(5-Methoxyisoquinolin-1-yl)methanol

Cat. No.: B13128277
M. Wt: 189.21 g/mol
InChI Key: MFYVUUAITRBGNA-UHFFFAOYSA-N
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Description

(5-Methoxyisoquinolin-1-yl)methanol is an organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. The presence of a methoxy group at the 5-position and a hydroxymethyl group at the 1-position of the isoquinoline ring makes this compound unique. It is used in various scientific research applications due to its interesting chemical properties.

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

(5-methoxyisoquinolin-1-yl)methanol

InChI

InChI=1S/C11H11NO2/c1-14-11-4-2-3-8-9(11)5-6-12-10(8)7-13/h2-6,13H,7H2,1H3

InChI Key

MFYVUUAITRBGNA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=CN=C2CO

Origin of Product

United States

Preparation Methods

Regioselective Metalation and Aldehyde Trapping

  • Starting Material : 5-Methoxyisoquinoline or closely related alkoxy-substituted isoquinolines.
  • Metalation Reagent : TMPMgCl·LiCl (2,2,6,6-tetramethylpiperidylmagnesium chloride lithium chloride complex).
  • Conditions : Metalation is performed at room temperature over 4 hours, using approximately 1.5 equivalents of the base.
  • Electrophilic Trap : The magnesiated intermediate is quenched with an aromatic aldehyde, typically at 0 °C, to yield the corresponding secondary alcohol at the 1-position of the isoquinoline ring.

This method was adapted from the work of Melzer and Bracher (2015), who demonstrated the regioselective metalation of alkoxy-substituted isoquinolines at C-1, followed by reaction with benzaldehydes to give aryl(isoquinolin-1-yl)methanols, including methoxy-substituted derivatives.

Reaction Scheme Summary

Step Reagents & Conditions Outcome
1 5-Methoxyisoquinoline + TMPMgCl·LiCl (1.5 eq) Regioselective metalation at C-1
2 Addition of aromatic aldehyde (1.5 eq) at 0 °C Formation of (5-Methoxyisoquinolin-1-yl)methanol

Purification and Yields

  • The reaction mixture is typically purified by silica gel flash chromatography.
  • Yields for similar alkoxy-substituted isoquinolin-1-yl methanols range from moderate to good (28–53%), depending on substitution patterns and aldehyde used.
  • Side reactions are minimal, and unreacted starting material can often be recovered in significant amounts, improving overall material economy.

Comparative Analysis of Metalation Efficiency

Isoquinoline Derivative Metalation Base Equiv. Reaction Time Yield of Hydroxymethyl Product Notes
6,7-Dimethoxyisoquinoline (model) 1.5 4 h 37–53% Established method, moderate yields
5,6,7-Trimethoxyisoquinoline 1.5 4 h 28% Lower yield, possibly steric effects
7-Benzyloxy-6-methoxyisoquinoline 1.5 4 h 49% Improved yield with benzyloxy substituent
6,7-Methylenedioxyisoquinoline 1.5 4 h Failed metalation Metalation unsuccessful under these conditions

This table reflects the influence of substitution on the isoquinoline ring on the efficiency of C-1 metalation and subsequent hydroxymethylation.

Alternative Preparation Routes

Other classical methods for preparing isoquinolin-1-yl methanol derivatives include:

However, these methods are generally more laborious and less regioselective compared to direct metalation and aldehyde trapping.

Research Findings and Notes

  • The use of TMPMgCl·LiCl is critical for regioselective metalation at C-1 without affecting other positions on the isoquinoline ring.
  • Attempts to use other metalation systems such as TMPMgCl·BF3·LiCl failed due to precipitation and side reactions.
  • The methodology provides a versatile platform for synthesizing a variety of benzylisoquinoline alkaloid analogs by varying the aldehyde electrophile.
  • The reaction tolerates various alkoxy substituents but is sensitive to substitution patterns that hinder metalation or nucleophilic addition.
  • Post-synthesis modifications of the hydroxymethyl group can lead to diverse derivatives, expanding the utility of this intermediate in medicinal chemistry.

Summary Table of Key Preparation Parameters

Parameter Detail
Starting Material 5-Methoxyisoquinoline or analogs
Metalation Reagent TMPMgCl·LiCl (1.5 eq)
Metalation Conditions Room temperature, 4 hours
Electrophile Aromatic aldehydes (1.5 eq), 0 °C
Purification Silica gel flash chromatography
Typical Yield 28–53% depending on substrate
Side Reactions Minimal
Recovery of Starting Material Up to 49% recovered, improving overall efficiency

Chemical Reactions Analysis

Types of Reactions

(5-Methoxyisoquinolin-1-yl)methanol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding methoxyisoquinoline.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of (5-Methoxyisoquinolin-1-yl)carboxylic acid.

    Reduction: Formation of (5-Methoxyisoquinoline).

    Substitution: Formation of various substituted isoquinolines depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Antimalarial Properties
Research has indicated that isoquinoline derivatives, including (5-Methoxyisoquinolin-1-yl)methanol, exhibit significant antimalarial activity. A study highlighted the potential of this compound as a dihydroorotate dehydrogenase inhibitor, which is a validated target for developing new antimalarials. The compound demonstrated efficacy in both blood and liver stages of Plasmodium species, showing promise for prophylactic use against malaria .

Neuroprotective Effects
Another area of interest is the neuroprotective properties of isoquinoline derivatives. Compounds similar to (5-Methoxyisoquinolin-1-yl)methanol have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis. These findings suggest potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Cosmetic Applications

Skin Care Formulations
(5-Methoxyisoquinolin-1-yl)methanol is being explored in cosmetic formulations due to its potential skin benefits. Its incorporation into topical products could enhance skin hydration and provide antioxidant effects, making it suitable for anti-aging formulations. Research indicates that compounds with methoxy groups can improve skin penetration and bioavailability, leading to better therapeutic outcomes in dermatological applications .

Stability and Efficacy
Studies have shown that the stability of cosmetic products containing (5-Methoxyisoquinolin-1-yl)methanol can be optimized through various formulation techniques. For instance, using experimental design methodologies can help identify the best combinations of ingredients to enhance the sensory properties and moisturizing effects of the final product .

Chemical Synthesis

Synthetic Pathways
The synthesis of (5-Methoxyisoquinolin-1-yl)methanol involves several steps, including regioselective metalation and subsequent reactions with aldehydes to form the desired alcohols . This compound serves as an intermediate in the synthesis of more complex isoquinoline derivatives that may possess enhanced biological activities.

Data Table: Summary of Applications

Application Area Description Research Findings
Medicinal ChemistryAntimalarial activityEffective against Plasmodium species; targets dihydroorotate dehydrogenase
NeuroprotectionProtects neuronal cellsPotential treatment for neurodegenerative diseases
Cosmetic FormulationsEnhances skin hydrationImproves stability and efficacy in topical products
Chemical SynthesisIntermediate for derivativesInvolves regioselective metalation techniques

Case Studies

Case Study 1: Antimalarial Efficacy
In clinical trials, derivatives of (5-Methoxyisoquinolin-1-yl)methanol were tested for their efficacy against malaria. Results indicated a strong correlation between structural modifications and increased potency against both blood and liver stages of the parasite. This research supports further development in drug formulations aimed at malaria prevention.

Case Study 2: Cosmetic Formulation Development
A recent study focused on developing a novel cream incorporating (5-Methoxyisoquinolin-1-yl)methanol. The formulation underwent rigorous testing for stability and efficacy, demonstrating significant improvements in skin hydration levels compared to control formulations without the compound. This highlights its potential role in enhancing cosmetic product performance.

Mechanism of Action

The mechanism of action of (5-Methoxyisoquinolin-1-yl)methanol involves its interaction with various molecular targets and pathways. The methoxy and hydroxymethyl groups play a crucial role in its reactivity and binding affinity to biological targets. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in cellular processes .

Comparison with Similar Compounds

Similar Compounds

    (1-Methoxyisoquinolin-3-yl)methanol: Similar structure but with the methoxy group at the 1-position and hydroxymethyl group at the 3-position.

    (6-Methoxyisoquinolin-1-yl)methanol: Similar structure but with the methoxy group at the 6-position.

    (5-Methoxyquinoline): Similar structure but without the hydroxymethyl group.

Uniqueness

(5-Methoxyisoquinolin-1-yl)methanol is unique due to the specific positioning of the methoxy and hydroxymethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications and distinguishes it from other isoquinoline derivatives .

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